Product packaging for Buthionine sulfoximine(Cat. No.:CAS No. 5072-26-4)

Buthionine sulfoximine

Cat. No.: B1668097
CAS No.: 5072-26-4
M. Wt: 222.31 g/mol
InChI Key: KJQFBVYMGADDTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Perspectives and Discovery in Biochemical Research

The development of Buthionine Sulfoximine (B86345) emerged from research in the late 1970s and early 1980s aimed at finding more potent and specific inhibitors of glutathione (B108866) synthesis than the then-known compound, methionine sulfoximine. researchgate.netchemrxiv.org Researchers, notably Owen W. Griffith and Alton Meister, were investigating analogs of methionine sulfoximine to better understand the mechanism of glutathione biosynthesis. researchgate.netnih.gov

Their work led to the synthesis of BSO, identified as S-n-butyl homocysteine sulfoximine. researchgate.net It was discovered to be a significantly more effective inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the first and rate-limiting enzyme in the glutathione synthesis pathway, compared to its predecessors. researchgate.netnih.gov Studies revealed that BSO was approximately 20 times more effective than prothionine sulfoximine and over 100 times more so than methionine sulfoximine in inhibiting this key enzyme. researchgate.netnih.gov Further investigation into its stereoisomers demonstrated that the L-buthionine-S-sulfoximine form is a powerful, irreversible inhibitor of γ-glutamylcysteine synthetase, whereas the L-buthionine-R-sulfoximine and D-buthionine-SR-sulfoximine forms are only weak, reversible inhibitors. google.com This high specificity and potency marked a significant milestone, providing the scientific community with a reliable agent for manipulating cellular glutathione levels for experimental purposes. researchgate.netnih.gov

InhibitorRelative Effectiveness in Inhibiting γ-glutamylcysteine synthetase
Methionine sulfoximineBase
Prothionine sulfoximine~5x more effective than Methionine sulfoximine
Buthionine sulfoximine ~100x more effective than Methionine sulfoximine
This table presents a simplified comparison based on early research findings, highlighting the superior potency of this compound. researchgate.netnih.gov

Significance as a Biochemical Probe in Cellular Metabolism Studies

The true significance of this compound lies in its application as a biochemical probe to elucidate the roles of glutathione in cellular metabolism. By specifically blocking its synthesis, BSO creates a state of glutathione deficiency, allowing for the study of processes that are dependent on or influenced by this crucial tripeptide. researchgate.net The mechanism of inhibition is an ATP-dependent process where γ-glutamylcysteine synthetase catalyzes the phosphorylation of BSO, which then binds tightly to the enzyme, leading to its inactivation. researchgate.netpnas.org

This targeted depletion of glutathione has been instrumental in several areas of research:

Oxidative Stress: BSO is widely used to induce oxidative stress in experimental models. researchgate.netuark.edu By removing a primary cellular antioxidant, researchers can study the consequences of increased reactive oxygen species (ROS) on cellular components and signaling pathways. stemcell.comaacrjournals.org

Cancer Research: A major application of BSO has been in oncology research. tandfonline.com Elevated glutathione levels are often associated with the resistance of tumor cells to various chemotherapeutic agents and radiation. nih.govcancer.govmdpi.com BSO-mediated glutathione depletion can sensitize these resistant cancer cells to treatment, making it a valuable tool for studying the mechanisms of drug resistance and for developing potential adjuvant therapeutic strategies. aacrjournals.orgnih.govnih.gov For instance, BSO has been shown to enhance the cytotoxicity of drugs like melphalan (B128) and platinum compounds in preclinical models. nih.govnih.gov

Parasitology: Glutathione metabolism is also vital for the survival of certain parasites. Research has shown that BSO can inhibit the growth of parasites such as Trypanosoma brucei, the agent of African sleeping sickness, and Plasmodium falciparum, which causes malaria. pnas.orgmalariaworld.org This makes BSO a useful probe for studying metabolic pathways in these organisms and for identifying potential new drug targets.

The ability of BSO to cause profound and specific glutathione depletion has cemented its status as a fundamental tool in the laboratory. nih.gov Its use continues to yield critical insights into the central role of glutathione in maintaining cellular health and its involvement in a myriad of disease states.

TissueGlutathione Level (% of Control) after BSO Administration in Mice
Kidney<20%
LiverSignificantly depleted
PancreasSignificantly depleted
BrainNo significant effect with L-buthionine-R-sulfoximine
This table summarizes the in vivo effects of BSO on glutathione levels in various mouse tissues as reported in research studies. researchgate.netnih.govgoogle.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18N2O3S B1668097 Buthionine sulfoximine CAS No. 5072-26-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-(butylsulfonimidoyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2O3S/c1-2-3-5-14(10,13)6-4-7(9)8(11)12/h7,10H,2-6,9H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQFBVYMGADDTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=N)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6044434
Record name Buthionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Merck Index]
Record name Buthionine sulfoximine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/12593
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

5072-26-4
Record name Buthionine sulfoximine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5072-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Buthionine sulfoximine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005072264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Buthionine sulfoximine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12870
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5072-26-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=381100
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Buthionine sulfoximine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6044434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-S-(3-Amino-3-carboxypropyl)-sec-butylsulfoximine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTHIONINE SULFOXIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LW4108Q0BV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanisms of Action of Buthionine Sulfoximine at the Molecular and Cellular Level

Enzymatic Inhibition of Gamma-Glutamylcysteine Synthetase (γ-GCS)

Buthionine sulfoximine (B86345) is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), also known as glutamate-cysteine ligase (GCL). nih.govnih.gov This enzyme catalyzes the first and rate-limiting step in the synthesis of glutathione (B108866) (GSH), the formation of γ-glutamylcysteine from the amino acids glutamate (B1630785) and cysteine. nih.govnih.govwikipedia.org By inhibiting this crucial step, BSO effectively shuts down the de novo synthesis of glutathione. nih.gov

The inhibition of γ-GCS by buthionine sulfoximine is both highly specific and irreversible. selleckchem.comstemcell.comnih.govnih.gov This specificity is a key feature, as BSO does not significantly inhibit other related enzymes, such as glutamine synthetase. researchgate.net The irreversible nature of the inhibition means that the enzyme is permanently inactivated, and restoration of γ-GCS activity requires the synthesis of new enzyme molecules. oup.com This potent and lasting inactivation makes BSO a highly effective agent for depleting cellular glutathione. stemcell.com

This compound's inhibitory action stems from its ability to act as a transition-state analog, mimicking the substrates of the γ-GCS enzyme. The S-alkyl moiety of the sulfoximine molecule binds to the enzyme's active site that normally accommodates the acceptor amino acid (cysteine). researchgate.net Crystallographic studies have revealed that the binding of BSO to the enzyme induces a conformational change in the active site. researchgate.net Specifically, the interaction involves key amino acid residues, such as Tyr-241, whose side chain shifts to form van der Waals interactions with the glutamate portion of the BSO molecule. researchgate.net This interaction stabilizes the inhibitor within the active site, facilitating its covalent modification of the enzyme.

The inactivation of γ-GCS by this compound is an ATP-dependent process. researchgate.net The catalytic mechanism of γ-GCS involves the phosphorylation of the γ-carboxyl group of glutamate by ATP to form a γ-glutamylphosphate intermediate. researchgate.net this compound exploits this mechanism. Within the active site, the γ-phosphate group from an ATP molecule is transferred to the sulfoximine nitrogen atom of BSO. researchgate.net This phosphorylation event essentially traps the inhibitor in the active site, leading to the formation of a stable, inactive enzyme-inhibitor complex and thereby causing the irreversible inhibition.

Consequences on Intracellular Glutathione Homeostasis

Treatment of cells with this compound leads to a time- and concentration-dependent depletion of the intracellular pool of reduced glutathione (GSH). nih.gov Because ongoing cellular processes consume existing GSH, the inhibition of its synthesis results in a steady decline of its concentration. nih.gov Studies have demonstrated that BSO can reduce cellular GSH levels to less than 5-10% of control levels. nih.govnih.gov For example, exposure of human malignant glioma cells to 100 µM BSO for 24 hours resulted in a 91-95% decrease in GSH content. nih.gov Similarly, treatment of melanoma cell lines with 50 µM BSO for 48 hours led to a 95% reduction in GSH levels. selleckchem.com This extensive depletion significantly compromises the cell's antioxidant capacity.

The following table illustrates the time-dependent effect of BSO on intracellular GSH levels in biliary tract cancer cells.

Time (hours)Intracellular GSH Level (as % of control)
0100%
12~80%
24~55%
48~40%
72~30%
Data is estimated from graphical representations in scientific literature. researchgate.net

Reduced glutathione (GSH) is the most abundant intracellular antioxidant, and its ratio to its oxidized form, glutathione disulfide (GSSG), is a critical indicator of the cellular redox state. nih.gov The depletion of the GSH pool by this compound inevitably leads to a significant shift in this ratio. As GSH levels fall, the cell's ability to neutralize reactive oxygen species is diminished, leading to an increase in oxidative stress. oup.com This results in a decreased GSH/GSSG ratio, signaling a shift towards a more oxidizing intracellular environment. nih.govresearchgate.net Studies have confirmed that BSO treatment not only lowers total GSH but also specifically decreases the GSH/GSSG ratio in a time-dependent manner, reflecting a direct impact on the cellular redox balance. nih.govresearchgate.net

The table below shows the impact of BSO treatment over time on the GSH/GSSG ratio in biliary tract cancer cells.

Time (hours)GSH/GSSG Ratio (as % of control)
0100%
12~75%
24~50%
48~40%
72~25%
Data is estimated from graphical representations in scientific literature. researchgate.net

Interplay with Other Thiol Antioxidants

This compound (BSO) primarily exerts its effect by depleting cellular levels of glutathione (GSH), the most abundant low-molecular-weight thiol antioxidant in mammalian cells nih.govoup.com. This depletion initiates a cascade of interactions with other thiol-containing antioxidants and related enzymatic systems as the cell attempts to maintain redox homeostasis. The interplay is complex, revealing both functional redundancies and dependencies within the cellular antioxidant network nih.govmdpi.com.

Depletion of Glutathione and its Impact on Thiol-Dependent Enzymes

BSO is a potent and specific inhibitor of γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in the biosynthesis of GSH oup.comnih.govresearchgate.net. By irreversibly inhibiting this enzyme, BSO leads to a significant reduction in the intracellular GSH pool oup.comnih.gov. GSH, a tripeptide composed of glutamate, cysteine, and glycine, plays a critical role as a direct scavenger of reactive oxygen species (ROS) and as a cofactor for several antioxidant enzymes nih.govnih.gov.

Crosstalk with the Thioredoxin System

The glutathione and thioredoxin (Trx) systems are the two major thiol-reducing systems in the cell, and they exhibit both overlapping and distinct functions nih.govmdpi.com. The Trx system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, plays a key role in reducing oxidized proteins and regulating various signaling pathways mdpi.comfigshare.com.

Research indicates that when the GSH system is compromised by BSO, cells may increase their reliance on the Trx system to maintain redox balance mdpi.com. This functional compensation highlights a critical interplay between the two systems. However, this increased dependence also presents a vulnerability. Studies have demonstrated that cells with BSO-depleted GSH levels become more sensitive to inhibitors of the thioredoxin system, such as auranofin, which targets thioredoxin reductase nih.govacs.org. The dual inhibition of both the GSH and Trx systems has been shown to be synergistically cytotoxic, leading to lethal oxidative stress that neither agent alone could achieve at similar concentrations acs.org.

This synergistic effect underscores the importance of both systems in cellular survival. Cells deficient in thioredoxin reductase 1 (TrxR1) have been found to have normal proliferative capacity but exhibit heightened sensitivity to the GSH synthesis inhibitor BSO, further supporting the concept of functional redundancy nih.gov.

Synergistic Cytotoxicity of BSO and Auranofin in Pancreatic Cancer Cells
Cell LineTreatmentIC₅₀ (µM)
OCIP23Auranofin alone1.40
BSO alone>1000
Auranofin + BSO (1mM)0.57
GP9AAuranofin alone2.35
BSO alone>1000
Auranofin + BSO (1mM)0.74

This table demonstrates the potentiation of auranofin's (a thioredoxin reductase inhibitor) cytotoxic effect when combined with BSO. BSO alone shows minimal toxicity, but its depletion of GSH significantly lowers the half-maximal inhibitory concentration (IC₅₀) of auranofin. Data adapted from research on primary pancreatic cancer cells acs.org.

Effects on Other Thiol-Containing Molecules

The impact of BSO extends beyond GSH to other thiol-containing molecules. Cysteine, a precursor for GSH synthesis, is also affected by BSO treatment. Studies have shown that BSO administration can lead to decreased concentrations of cysteine in addition to GSH oup.com. This reduction in available cysteine could further limit the cell's ability to mount an antioxidant response.

Conversely, supplementation with the thiol antioxidant N-acetylcysteine (NAC), a cysteine precursor, has been shown to counteract some of the downstream effects of BSO-induced GSH depletion, such as DNA deletions, by restoring cysteine levels even when GSH levels remain low oup.com. This indicates that while GSH is a major player, the availability of other thiols like cysteine is also crucial for cellular defense against oxidative stress.

Effect of BSO on Thiol Concentrations in Mouse Fetuses
Treatment GroupGlutathione (GSH) Level (% of Control)Cysteine Level (% of Control)
Control100%100%
2 mM BSO55%73%
20 mM BSO30%45%

This table shows the dose-dependent effect of BSO on the levels of two key thiol antioxidants, glutathione and cysteine, in an in vivo model. The data illustrates that BSO significantly depletes not only its direct target, GSH, but also its precursor, cysteine oup.com.

Research Applications of Buthionine Sulfoximine in Oxidative Stress Investigations

Controlled Induction of Oxidative Stress for Mechanistic Elucidaion

A primary application of BSO in research is the controlled induction of oxidative stress to unravel the mechanisms underlying various physiological and pathological conditions. By depleting GSH, a major intracellular antioxidant, BSO sensitizes cells and organisms to oxidative damage, allowing researchers to study the consequences. tandfonline.com For instance, in animal models, BSO-induced GSH depletion has been shown to cause severe hypertension, suggesting a link between oxidative stress and blood pressure regulation. ahajournals.org This model allows for the investigation of how a compromised antioxidant defense system can lead to cardiovascular dysfunction.

Furthermore, BSO has been instrumental in studying the role of oxidative stress in programmed cell death, or apoptosis. In human B lymphoma cell lines, BSO treatment leads to a significant decrease in cellular GSH, followed by an increase in reactive oxygen species (ROS) production, which in turn triggers a cascade of apoptotic signals. nih.gov Similarly, in cardiomyocytes, GSH depletion by BSO induces apoptosis through the activation of protein kinase C-delta (PKC-δ). nih.gov These studies, which use BSO to initiate the process, are crucial for understanding the molecular pathways that link oxidative stress to cell death in different cell types.

The application of BSO also extends to the investigation of genomic instability. Research has demonstrated that oxidative stress induced by BSO can lead to DNA deletions in mice. oup.com This finding is significant as it provides a direct link between a state of depleted antioxidant defense and irreversible genetic alterations, which are known to play a role in carcinogenesis. oup.com

Investigation of Reactive Oxygen Species (ROS) Generation and Downstream Effects

BSO is a widely used tool to investigate the generation of ROS and their subsequent downstream effects. The depletion of GSH by BSO disrupts the cellular redox balance, leading to an accumulation of ROS. nih.govnih.gov This controlled increase in ROS allows for the detailed study of the signaling pathways and cellular damage that ensue.

In neuroblastoma cells, particularly those with MYCN amplification, BSO-induced GSH loss results in an overproduction of ROS, which triggers apoptosis. nih.govresearchgate.net This process involves DNA damage and is dependent on the activation of PKC-δ. nih.gov The ability to induce these effects with BSO allows researchers to dissect the specific signaling cascades that are activated by oxidative stress in cancer cells.

The downstream consequences of BSO-induced ROS generation are diverse and cell-type specific. In endothelial cells, pretreatment with BSO exacerbates the apoptotic cell death and oxidative stress caused by methylglyoxal, a reactive dicarbonyl compound. nih.gov This suggests that GSH plays a critical protective role against the cytotoxic effects of metabolic byproducts. nih.gov Furthermore, studies have shown that the irreversible commitment to apoptosis in lymphoma cells occurs when mitochondrial GSH is depleted and ROS production increases, highlighting a critical threshold effect. nih.gov

The table below summarizes the effects of BSO-induced GSH depletion on ROS production and subsequent cellular events in different experimental models.

Cell/Tissue TypeBSO-Induced EffectDownstream ConsequencesReference
Human B Lymphoma Cells95% decrease in total GSHIncreased ROS production, cytochrome c release, caspase-3 activation, apoptosis nih.gov
Cardiomyocytes (H9c2)Cellular GSH depletionIncreased ROS production, PKC-δ activation, caspase-3 activation, apoptosis nih.gov
Sprague-Dawley Rats3-fold decrease in tissue GSHIncreased tissue nitrotyrosine, hypertension ahajournals.org
Mouse Fetuses45-70% decrease in GSHIncreased frequency of 70 kb DNA deletions oup.com
Neuroblastoma Cells (MYCN-amplified)GSH depletionOverproduction of ROS, DNA damage, apoptosis nih.govresearchgate.net

Modulation of Endogenous Antioxidant Defense Systems Beyond Glutathione (B108866)

While the primary effect of BSO is the depletion of GSH, this perturbation of the primary antioxidant pool subsequently impacts other components of the endogenous antioxidant defense system. Research has shown that BSO-induced GSH deficiency can lead to alterations in the activity of key antioxidant enzymes, although the specific effects can vary depending on the cell type and experimental conditions.

In a study on rat erythrocytes, BSO administration led to a significant decrease in the activities of superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov This reduction in the capacity of other primary antioxidant enzymes further exacerbates the state of oxidative stress initiated by GSH depletion. Similarly, in the lungs of rats undergoing chronic BSO treatment, the activities of SOD, catalase, and glutathione peroxidase were all diminished. nih.gov

Conversely, in a study on MYCN-amplified neuroblastoma cells, BSO treatment led to a stimulation of total SOD activity without any change in the level or activity of catalase. nih.govresearchgate.net This imbalance between SOD and catalase activity can lead to an accumulation of hydrogen peroxide, a potent ROS, further contributing to cellular damage. This highlights how BSO can be used to study the intricate interplay and balance between different components of the antioxidant defense network.

The following table provides an overview of the observed effects of BSO on other antioxidant defense systems in different research models.

Experimental ModelEffect of BSO on Other AntioxidantsObserved OutcomeReference
Rat ErythrocytesDecreased superoxide dismutase (SOD) and catalase (CAT) activityIncreased lipid peroxidation nih.gov
Rat LungDiminished activities of SOD, catalase, and glutathione peroxidaseEnhanced lipid peroxidation and cell injury nih.gov
Neuroblastoma Cells (MYCN-amplified)Stimulation of total SOD activity with no change in catalase activityUnbalanced intracellular redox milieu, progression of cell death nih.govresearchgate.net

Buthionine Sulfoximine in Cancer Research: Sensitization Strategies and Therapeutic Modulation

Enhancement of Chemotherapeutic Agent Efficacy

The depletion of intracellular glutathione (B108866) by buthionine sulfoximine (B86345) has been shown to enhance the cytotoxic effects of a variety of chemotherapeutic agents across numerous cancer cell lines and preclinical models. stemcell.comscispace.com This sensitization is primarily attributed to the increased vulnerability of cancer cells to oxidative damage induced by chemotherapy.

The efficacy of platinum-based chemotherapy is often limited by both intrinsic and acquired resistance, in which glutathione-mediated detoxification plays a significant role. nih.govnih.gov BSO has been demonstrated to potentiate the cytotoxicity of platinum compounds by depleting cellular GSH levels. nih.gov In human ovarian carcinoma cell lines, pretreatment with BSO was found to enhance the cytotoxicity of cisplatin (B142131) and carboplatin (B1684641). nih.gov This effect is, in part, due to the reduced capacity of the cancer cells to form inactive platinum-GSH conjugates, thereby increasing the amount of active drug available to interact with DNA. nih.govspandidos-publications.com Studies have shown that BSO pretreatment in relatively resistant ovarian cancer cell lines can lead to a greater potentiation of cytotoxicity for platinum(IV) drugs compared to platinum(II) drugs. spandidos-publications.com Furthermore, in cisplatin-resistant human ovarian cancer cells, the combination of BSO and cisplatin has been shown to increase DNA cross-linking, contributing to enhanced cell killing. unipd.it

Table 1: Effect of Buthionine Sulfoximine on the Cytotoxicity of Platinum-Based Compounds

Cancer Cell LinePlatinum CompoundKey Finding with BSO CombinationReference
Human Ovarian Carcinoma (2008 and C13)Cisplatin, Carboplatin, TetraplatinTwofold enhancement in cytotoxicity with carboplatin in 2008 cells and with tetraplatin in both parental lines. unipd.it unipd.it
Human Breast Carcinoma (MCF-7 and MCF-7/CDDP)Cisplatin, TetraplatinWith tetraplatin, there was a 1.5 to 3 logs increased killing of cells compared to the drug alone. unipd.it unipd.it
Human Stomach Cancer (SNU-1)Cisplatin, CarboplatinMarkedly enhanced cytotoxicity of both cisplatin and carboplatin. nih.gov nih.gov
Human Ovarian Cancer (OVCAR-3)Cisplatin, CarboplatinMarkedly enhanced cytotoxicity of both cisplatin and carboplatin. nih.gov nih.gov

*C13 and MCF-7/CDDP are cisplatin-resistant sublines.

This compound has demonstrated a synergistic effect when combined with anthracyclines, such as doxorubicin (B1662922). researchgate.netnih.gov This potentiation is linked to the depletion of glutathione, which is involved in the detoxification of reactive oxygen species generated by anthracycline metabolism. researchgate.netnih.gov In various tumor cell lines, including murine melanoma (B16/F10), human glioblastoma (SNB-19), and murine sarcoma (S180), the combination of BSO and doxorubicin resulted in a significant decrease in the IC50 values for doxorubicin. researchgate.netnih.gov This indicates that a lower concentration of the chemotherapeutic agent is required to achieve the same level of cytotoxicity. Furthermore, the combination of BSO and doxorubicin has been shown to significantly inhibit cell migration and clonogenicity compared to doxorubicin alone. researchgate.netnih.gov In doxorubicin-resistant Friend erythroleukemia cells, BSO significantly enhanced the effects of doxorubicin. nih.gov

Table 2: Synergistic Effects of this compound with Doxorubicin

Cancer Cell LineKey Finding with BSO and Doxorubicin CombinationReference
Murine Melanoma (B16/F10)Decreased IC50 value for doxorubicin, demonstrating a synergistic effect. researchgate.netnih.gov researchgate.netnih.gov
Murine Sarcoma (S180)Decreased IC50 value for doxorubicin, demonstrating a synergistic effect. researchgate.netnih.gov researchgate.netnih.gov
Human Glioblastoma (SNB-19)Decreased IC50 value for doxorubicin. researchgate.netnih.gov researchgate.netnih.gov
Friend Erythroleukemia (DXR-resistant)Significantly enhanced the effects of doxorubicin. nih.gov nih.gov
Human Breast Cancer (T47D)Combination therapy reduced cell adhesion and the rate of cell migration. nih.gov nih.gov

The application of this compound has also been explored in combination with antimetabolite drugs, such as gemcitabine (B846). In a study on biliary tract cancer (BTC) cells, BSO was shown to enhance the antiproliferative effect of gemcitabine. researchgate.netmdpi.com The combination of a sub-toxic concentration of BSO with gemcitabine resulted in a significantly greater reduction in cell viability compared to gemcitabine alone in both GBC-SD human gallbladder cancer cells and RBE cholangiocarcinoma cells. researchgate.net This suggests that BSO can sensitize BTC cells to the cytotoxic effects of this first-line chemotherapeutic agent. researchgate.netmdpi.com Another study demonstrated that a folate-targeted conjugate of BSO was effective in sensitizing folate-receptor positive cancer cells to the reactive oxygen species-generating drug gemcitabine. nih.gov Research in mice has also indicated that BSO can augment the growth retardation induced by 5-fluorouracil.

Table 3: Enhancement of Antimetabolite Efficacy by this compound

Cancer Cell Line/ModelAntimetabolite DrugKey Finding with BSO CombinationReference
Human Gallbladder Cancer (GBC-SD)GemcitabineSignificantly more effective at reducing cell viability when combined with BSO. researchgate.net researchgate.net
Cholangiocarcinoma (RBE)GemcitabineSignificantly more effective at reducing cell viability when combined with BSO. researchgate.net researchgate.net
Human Cervical Cancer (HeLa - folate receptor positive)GemcitabineA folate-PEG-GFLG-BSO conjugate enhanced gemcitabine's activity. nih.gov nih.gov
Pregnant ICR Mice5-FluorouracilAugmented growth retardation induced by 5-fluorouracil.

Resistance to alkylating agents is often associated with elevated levels of glutathione. This compound-mediated depletion of GSH has been shown to restore the sensitivity of resistant tumors to alkylating agents like melphalan (B128). In vivo studies using mouse KHT sarcomas demonstrated that BSO enhanced the antitumor efficacy of melphalan. nih.gov A significant finding was that this combination appeared to be selective for the tumor, as the bone marrow toxicity was not increased beyond that seen with melphalan alone. nih.gov In preclinical models of multiple myeloma, BSO synergistically enhanced the activity of melphalan against nine multiple myeloma cell lines and seven primary patient samples. scispace.com This combination led to a significant depletion of GSH, an increase in melphalan-induced DNA single-strand breaks, and enhanced apoptosis. scispace.com

Table 4: this compound in Combination with Alkylating Agents

Cancer ModelAlkylating AgentKey Finding with BSO CombinationReference
Mouse KHT SarcomasMelphalanEffectively enhanced the antitumor efficacy by a factor of approximately 1.4. nih.gov nih.gov
Multiple Myeloma Cell Lines (nine types)MelphalanSynergistically enhanced melphalan activity, inducing 2–4 logs of cell kill. scispace.com scispace.com
Primary Multiple Myeloma Samples (seven)MelphalanSynergistically enhanced melphalan activity. scispace.com scispace.com
Human Multiple Myeloma Xenografts in MiceMelphalanAchieved complete responses, with some maintained for over 100 days. scispace.com scispace.com

Reversal of Acquired Drug Resistance in Neoplastic Cells

Acquired drug resistance is a major obstacle in cancer chemotherapy. nih.gov Elevated glutathione levels are a key mechanism contributing to this resistance. nih.gov this compound has shown promise in reversing acquired drug resistance by depleting intracellular GSH. nih.gov In antihormone-resistant human breast cancer cells (MCF-7:2A), which have elevated levels of glutathione, BSO was able to sensitize these cells to estrogen-induced apoptosis. The combination of estradiol (B170435) and BSO led to a significant reduction in cell growth, an effect attributed to the induction of apoptosis. Furthermore, in a multidrug resistance protein (MRP)-expressing human fibrosarcoma cell line (HT1080/DR4), BSO completely restored the response to doxorubicin in vivo. This reversal of resistance correlated with the restoration of intracellular doxorubicin retention. These findings suggest that the function of MRP as a mediator of doxorubicin resistance is dependent on sufficient glutathione pools.

Radiosensitization in Oncology Research Models

This compound has also been investigated for its potential as a radiosensitizer. mdpi.com The rationale for this is based on the role of glutathione in protecting cells from the damaging effects of ionizing radiation, which generates reactive oxygen species. By depleting GSH, BSO can enhance the sensitivity of tumor cells to radiation therapy. mdpi.com In a study involving peptide receptor radionuclide therapy with 177Lu-DOTATATE, BSO was shown to radiosensitize somatostatin (B550006) receptor-2 expressing preclinical models. mdpi.com In vitro, the combination of 177Lu-DOTATATE and BSO resulted in a synergistic effect in cell lines that exhibited a BSO-mediated decrease in GSH. In vivo, this combination led to reduced tumor growth without an increase in toxicity to the liver, kidneys, or bone marrow. In human ovarian cancer (OVCAR-3) and stomach cancer (SNU-1) cell lines, BSO treatment increased the cytotoxicity of radiation. nih.gov

Cellular and Molecular Responses in Malignant Cell Lines

This compound (BSO) elicits a range of cellular and molecular responses in malignant cell lines, primarily stemming from its ability to inhibit glutathione (GSH) synthesis, thereby increasing oxidative stress. These responses are pivotal to its role as a chemosensitizing agent in cancer research.

Induction of Apoptosis and Cell Cycle Perturbations

BSO has been demonstrated to induce or enhance apoptosis (programmed cell death) and cause significant perturbations in the cell cycle of various cancer cell lines. By depleting intracellular GSH, BSO renders cancer cells more susceptible to the cytotoxic effects of chemotherapeutic agents.

In combination with arsenic trioxide (ATO), BSO synergistically induces apoptosis in resistant A549 lung cancer cells. nih.gov This combined treatment leads to a loss of mitochondrial transmembrane potential and arrests the cell cycle in the G2 phase. nih.gov Similarly, pretreatment with a sub-toxic concentration of BSO significantly enhances cisplatin-induced apoptosis in biliary tract cancer (BTC) cells, including GBC-SD human gallbladder cancer cells and RBE cholangiocarcinoma cells. nih.govnih.gov Flow cytometry analysis confirmed a marked increase in apoptotic cells following the BSO and cisplatin co-treatment compared to cisplatin alone. nih.gov

Furthermore, in liver cancer HepG2 cells, the combination of BSO and paracetamol resulted in a complete G1 block in the cell cycle. scirp.org Prolonged exposure to this combination led to an increase in the sub-G1 cell fraction, which is indicative of apoptosis. scirp.org The depletion of GSH by BSO is a key mechanism, as it has been shown to facilitate apoptosis induced by various agents. nih.gov

Table 1: Effect of this compound on Apoptosis and Cell Cycle in Cancer Cell Lines

Cell Line Combination Agent Observed Effect Source
A549 (Lung Cancer) Arsenic Trioxide Induction of apoptosis, G2 cell cycle arrest nih.gov
GBC-SD (Gallbladder Cancer) Cisplatin Enhanced cisplatin-induced apoptosis nih.gov
RBE (Cholangiocarcinoma) Cisplatin Enhanced cisplatin-induced apoptosis nih.gov
HepG2 (Liver Cancer) Paracetamol G1 cell cycle block, induction of apoptosis scirp.org
MCF-7:2A (Breast Cancer) 17β-estradiol Sensitization to estrogen-induced apoptosis nih.gov

Inhibition of Cell Proliferation, Migration, and Clonogenicity

BSO's depletion of GSH also contributes to the inhibition of cancer cell proliferation. While BSO alone can partially inhibit the growth of some cancer cell lines, such as SNU-1 (stomach) and OVCAR-3 (ovarian), its most significant anti-proliferative effects are seen in combination with other cytotoxic drugs. nih.gov For instance, BSO enhances the antiproliferative effect of gemcitabine in biliary tract cancer cells. nih.govnih.gov

In breast cancer cells, BSO has been shown to enhance the growth-inhibitory effects of 1,25-dihydroxyvitamin D3. conicet.gov.ar This effect was observed in both vitamin D-sensitive and resistant breast cancer cell lines. conicet.gov.ar Studies on Lewis lung carcinoma in mice demonstrated that BSO treatment led to a significant decrease in tumor weight, indicating a reduction in tumor growth and proliferation. sigmaaldrich.com The combination of BSO with melphalan has also been shown to enhance the cytotoxicity against multiple myeloma cell lines. researcher.life

While direct and extensive evidence on BSO's impact on cell migration and clonogenicity is more limited in the provided context, the inhibition of proliferation and induction of apoptosis are fundamental processes that indirectly impair a cancer cell's ability to migrate and form colonies. The reduction in tumor growth observed in vivo further supports the notion that BSO can effectively curb the clonogenic potential of malignant cells. sigmaaldrich.com

Modulation of Anti-apoptotic Protein Expression

A key mechanism through which BSO sensitizes cancer cells to apoptosis is by modulating the expression of proteins in the Bcl-2 family, which are critical regulators of the apoptotic pathway. nih.govbohrium.com These proteins include both anti-apoptotic members (like Bcl-2, Bcl-xL, and Mcl-1) and pro-apoptotic members (like Bax and Bak). nih.govyoutube.com

In biliary tract cancer cells, BSO treatment has been shown to downregulate the expression of the anti-apoptotic proteins Bcl-2, Bcl-xL, and Mcl-1. nih.govnih.govspandidos-publications.com The overexpression of these proteins is a common mechanism of drug resistance in many cancers. spandidos-publications.com By reducing their levels, BSO helps to lower the threshold for apoptosis induction by chemotherapeutic agents like cisplatin. nih.gov

Similarly, in antihormone-resistant breast cancer cells, BSO-mediated sensitization to estrogen-induced apoptosis was associated with a significant decrease in the expression of Bcl-2 and Bcl-xL, alongside an increase in the pro-apoptotic protein Bax. nih.gov Overexpression of Bcl-2 has been linked to increased cellular GSH levels and resistance to apoptosis, a mechanism that BSO directly counteracts. nih.gov

Table 2: Modulation of Anti-apoptotic Proteins by this compound in Cancer Cells

Cell Line Type Modulated Proteins Effect of BSO Combination Agent Source
Biliary Tract Cancer Bcl-2, Bcl-xL, Mcl-1 Downregulation Cisplatin nih.govspandidos-publications.com
Antihormone-Resistant Breast Cancer Bcl-2, Bcl-xL Downregulation 17β-estradiol nih.gov
Antihormone-Resistant Breast Cancer Bax Upregulation 17β-estradiol nih.gov

Impact on Signal Transduction Pathways

BSO's induction of oxidative stress through GSH depletion can significantly impact intracellular signal transduction pathways that govern cell survival, proliferation, and apoptosis. The mitogen-activated protein kinase (MAPK) pathway is one such critical signaling cascade. nih.govcancercommons.org In leukemia and lymphoma cells, the combination of BSO and arsenic trioxide leads to the activation of c-Jun NH2-terminal kinase (JNK), a member of the MAPK family. aacrjournals.org This sustained JNK activation is closely linked to the induction of apoptosis. aacrjournals.orgmdpi.com

The PI3K/Akt/mTOR pathway is another crucial signaling network that is often dysregulated in cancer, promoting cell growth and survival. nih.govnih.govfrontiersin.org While direct modulation of this pathway by BSO alone is not extensively detailed, the interplay between oxidative stress and PI3K/Akt signaling is well-established. For instance, in some contexts, systemic BSO treatment has been associated with the activation of the NGF/TrkA/Akt/Nrf2 pathway, suggesting a complex cellular response to GSH depletion that can involve pro-survival signaling as a compensatory mechanism. nih.govfrontiersin.org However, the predominant effect in cancer therapy research is that the oxidative stress induced by BSO contributes to a cellular environment that favors apoptosis, often overriding pro-survival signals when combined with a cytotoxic agent.

Buthionine Sulfoximine in Modeling and Studying Pathological Conditions

Establishment of Neurodegenerative Disease Research Models

The depletion of glutathione (B108866) by BSO has been instrumental in creating animal models that mimic the neurodegenerative changes observed in aging and diseases like Parkinson's. In murine models, systemic treatment with BSO leads to a reduction in GSH levels in the substantia nigra and striatum, areas of the brain significantly affected in Parkinson's disease. nih.gov This reduction in GSH is associated with profound morphological and biochemical changes in dopaminergic neurons of the nigrostriatal pathway. nih.gov

Research has shown that BSO-induced GSH depletion results in decreased catecholamine fluorescence per cell, an indicator of neuronal health. nih.gov Furthermore, it leads to increased levels of lipid peroxidation and lipofuscin accumulation, which are markers of oxidative stress and cellular aging. nih.gov An increase in the number of dystrophic axons in these neurons is also observed, signifying neuronal damage. nih.gov These alterations closely resemble the degenerative effects seen in the nigrostriatal system of rodents during the natural aging process, making BSO a useful tool for studying age-related neurodegeneration. nih.gov

ParameterObservation in Murine Nigrostriatal Neurons after BSO TreatmentReference
Glutathione (GSH) Levels Decreased in substantia nigra and striatum nih.gov
Catecholamine Fluorescence Decreased per cell nih.gov
Lipid Peroxidation Increased nih.gov
Lipofuscin Accumulation Increased nih.gov
Dystrophic Axons Increased numbers nih.gov

Role in Toxicology Studies and Detoxification Pathway Analysis

BSO is a valuable agent in toxicology for elucidating the protective roles of glutathione in detoxification processes. By selectively depleting GSH, researchers can investigate how its absence affects the metabolism of foreign compounds (xenobiotics) and the mechanisms of drug-induced cellular damage. nih.gov

Glutathione plays a crucial role in the detoxification of xenobiotics through conjugation reactions, which render harmful substances more water-soluble and easier to excrete. BSO's ability to inhibit GSH synthesis without directly affecting other major detoxification enzymes, such as cytochrome P-450, makes it a preferred tool for studying these pathways. nih.gov

In studies using mice, pretreatment with BSO was shown to decrease the proportion of a dose of paracetamol (acetaminophen) that is excreted as GSH-derived conjugates. nih.gov This demonstrates the direct involvement of GSH in the metabolic clearance of this common drug. nih.gov Importantly, BSO did not affect the alternative metabolic pathways for paracetamol, such as glucuronidation or sulphation, highlighting its specificity in targeting the GSH pathway. nih.gov This specificity allows for a clear investigation into the mechanisms of xenobiotic-induced toxicities where GSH plays a central role. nih.gov

XenobioticEffect of BSO Pretreatment in MiceOther Metabolic Pathways (Unaffected)Reference
Paracetamol (Acetaminophen) Decreased excretion of GSH-derived conjugatesGlucuronidation, Sulphation nih.gov

By depleting the primary intracellular antioxidant, GSH, BSO can be used to model and study the mechanisms of drug-induced organ damage. For instance, pretreatment with BSO has been shown to induce hepatotoxicity at non-toxic doses of butylated hydroxytoluene (BHT) in rats. nih.gov This induced liver injury, evidenced by elevated serum GOT and GPT activities, was accompanied by a significant depletion of hepatic GSH concentration. nih.gov

Conversely, studies have also revealed more complex roles for GSH depletion. In a mouse model of ethanol-induced liver injury, administration of BSO along with ethanol (B145695) led to a significant depletion of hepatic glutathione. nih.gov However, contrary to what might be expected, this GSH depletion protected against ethanol-induced liver injury. nih.gov The protective effect was attributed, at least in part, to a BSO-elicited acceleration of ethanol metabolism. nih.gov BSO administration attenuated ethanol-induced steatosis and prevented the leakage of lysosomal cathepsins. nih.gov These findings underscore the utility of BSO in uncovering nuanced and sometimes unexpected roles of glutathione in drug-induced organ pathology.

DrugAnimal ModelEffect of BSO on Organ DamageKey FindingsReference
Butylated Hydroxytoluene (BHT) RatsInduced hepatotoxicity at non-toxic BHT dosesAccompanied by marked depletion of hepatic GSH nih.gov
Ethanol MiceAlleviated liver injuryAccelerated ethanol metabolism, attenuated steatosis nih.gov

Research into Genomic Instability and DNA Damage

BSO-induced glutathione depletion is a powerful model for investigating the link between oxidative stress, genomic instability, and DNA damage. The reduction of this key antioxidant leads to an environment where DNA is more susceptible to damage from reactive oxygen species (ROS). oup.com

Studies in mice have demonstrated that depleting glutathione with BSO can lead to an increased frequency of DNA deletions. oup.comnih.gov This is a significant finding as genomic rearrangements are implicated in carcinogenesis. oup.com The administration of BSO to pregnant mice resulted in a dose-dependent increase in the frequency of 70 kb DNA deletions in the fetuses. oup.comnih.gov

For example, treatment with 2 mM BSO resulted in a 30% higher DNA deletion frequency, while 20 mM BSO led to a 40% higher frequency compared to untreated controls. oup.comnih.gov This increase in DNA deletions was directly correlated with decreased concentrations of GSH and cysteine. oup.comnih.gov These findings support the hypothesis that oxidative stress induced by GSH depletion can lead to significant genomic rearrangements. oup.comnih.gov

BSO ConcentrationIncrease in DNA Deletion FrequencyDecrease in Glutathione (GSH) LevelsDecrease in Cysteine LevelsReference
2 mM 30%45%27% oup.comnih.gov
20 mM 40%70%55% oup.comnih.gov

Furthermore, research in rabbits has shown that BSO treatment causes the formation of various oxidative DNA lesions. acs.orgnih.gov Significant increases in 8-hydroxyguanine, 2,6-diamino-4-hydroxy-5-formamidopyrimidine, 8-hydroxyadenine, and (5′S)-8,5′-cyclo-2′-deoxyadenosine were observed in the DNA of various organs following BSO administration. acs.orgnih.gov This provides direct evidence that GSH depletion leads to oxidative damage to the DNA structure. acs.orgnih.gov

Glutathione depletion by BSO has also been shown to interfere with DNA repair processes. In human ovarian cancer cell lines resistant to cisplatin (B142131), BSO treatment was found to partially inhibit the repair of cisplatin-induced DNA damage. nih.gov This suggests that GSH is involved in the DNA repair mechanisms that counteract the effects of certain chemotherapeutic agents.

Moreover, studies on A549 cells have shown that depleting GSH with BSO inhibits the repair of radiation-induced DNA-protein cross-links (DPCs). nih.gov While cells not treated with BSO repaired 85% of these cross-links within 4 hours, BSO-treated cells showed significantly less repair (55%). nih.gov This inhibition of DPC repair highlights the role of intracellular GSH in maintaining the function of sulfhydryl-containing repair enzymes. nih.gov

Cell LineType of DNA DamageEffect of BSO on DNA RepairReference
Cisplatin-resistant human ovarian cancer Cisplatin-induced DNA damagePartial inhibition of DNA repair nih.gov
A549 Radiation-induced DNA-protein cross-linksInhibition of repair (55% repair vs. 85% in controls) nih.gov

Applications in Parasitic Disease Research (e.g., Trypanosomiasis)

Buthionine sulfoximine (B86345) (BSO) serves as a critical investigational tool in parasitology, particularly in the research of trypanosomiasis, a disease caused by protozoa of the genus Trypanosoma. Scientific inquiry has centered on BSO's capacity to interfere with the parasites' distinct antioxidant defense mechanism, which relies heavily on trypanothione (B104310), in contrast to the glutathione-based system in humans. sci-hub.se BSO functions as a potent inhibitor of γ-glutamylcysteine synthetase (γ-ECS), an enzyme that performs a rate-limiting step in the synthesis of glutathione. nih.govstemcell.com By obstructing this pathway, BSO depletes the essential precursors the parasite requires to produce its vital protective molecules. sci-hub.senih.gov

In the context of Trypanosoma brucei brucei, the parasite causing African sleeping sickness, the depletion of trypanothione via inhibition of its biosynthesis has been explored as a potential chemotherapeutic strategy. rupress.org Administration of BSO to infected mice resulted in a marked reduction of the parasite's glutathione levels. rupress.org Sustained treatment led to a temporary clearance of parasites from the bloodstream and, in a subset of mice, resulted in a cure, highlighting the therapeutic potential of glutathione depletion. rupress.org

Research focusing on Trypanosoma cruzi, the etiological agent of Chagas' disease, has also shown significant findings. BSO has been found to inhibit not only γ-ECS but also trypanothione synthetase, another crucial enzyme in the parasite's antioxidant system. sci-hub.se In murine models of acute Chagas' disease, BSO administered as a standalone agent exhibited a significant anti-T. cruzi effect, which was evidenced by increased survival rates, diminished parasitemia, and a lower parasite burden in heart tissue. nih.govresearchgate.net

Moreover, BSO demonstrates a synergistic effect by enhancing the potency of established trypanocidal drugs. It has been shown to increase the toxicity of nifurtimox (B1683997) and benznidazole (B1666585) against multiple life-cycle stages of T. cruzi, including epimastigotes, trypomastigotes, and amastigotes. nih.gov This enhancement is particularly important as it suggests that combination therapy could permit the use of lower drug doses, potentially mitigating their adverse side effects. nih.govnih.gov In infected mice, the combination of BSO and nifurtimox led to a survival rate that was significantly higher than that observed with either drug administered individually. nih.gov

The following interactive table summarizes the research findings on the effects of Buthionine Sulfoximine on Trypanosoma cruzi in a murine model.

Treatment GroupOutcome MetricResult
BSO aloneSurvival RateSignificantly increased compared to untreated controls. nih.gov
BSO aloneParasitemiaSignificantly decreased compared to untreated controls. nih.gov
BSO aloneHeart Parasite BurdenSignificantly decreased compared to untreated controls. nih.gov
BSO + NifurtimoxSurvival RateSignificantly increased compared to controls and to either BSO or Nifurtimox alone. nih.gov

Development of Cellular Aging Models

In the field of experimental gerontology, this compound is employed to create cellular models of senescence. This approach provides an accelerated means to study the aging process, which is otherwise a lengthy endeavor. researchgate.net The use of BSO is predicated on its ability to induce chronic oxidative stress, a well-established hallmark of cellular aging. researchgate.netoup.com BSO achieves this by irreversibly inhibiting γ-glutamylcysteine synthetase, the enzyme that controls the rate of glutathione (GSH) synthesis. researchgate.netoup.comnih.gov As GSH is a cornerstone of the cell's antioxidant defenses, its depletion by BSO effectively simulates the diminished antioxidant capacity seen in naturally aging cells. researchgate.net

In a representative study, human liver carcinoma cells (HepG2) were treated with BSO to model the aging process in hepatocytes. researchgate.net This treatment successfully induced several biochemical markers that are characteristic of senescent cells. The research demonstrated that BSO-treated cells had significantly lower levels of reduced glutathione and a marked increase in lipid peroxides within their plasma membranes. researchgate.net These outcomes are indicative of the heightened oxidative damage associated with aging.

The BSO-induced aging model also replicated characteristic changes in the composition of membrane lipids. Specifically, researchers observed a significant decrease in sphingomyelin (B164518) and a corresponding increase in ceramide levels in the treated HepG2 cells. researchgate.net These results confirm that the BSO-based model is a valid and suitable system for studying age-related alterations in sphingolipid metabolism and the effects of lipid peroxide-induced damage to cellular membranes. researchgate.net

The interactive table below outlines the key biochemical alterations observed in HepG2 cells treated with this compound to model cellular senescence.

Cellular ComponentChange Observed in BSO-Treated CellsRelation to Natural Aging
Reduced Glutathione (GSH)Significantly reduced. researchgate.netMimics the decreased antioxidant defense in aged cells. researchgate.net
Lipid PeroxidesProminently augmented. researchgate.netReflects increased oxidative damage characteristic of aging. researchgate.net
SphingomyelinDecreased. researchgate.netCorresponds to age-related alterations in membrane lipids. researchgate.net
CeramideElevated. researchgate.netCorresponds to age-related alterations in membrane lipids. researchgate.net

This experimental model provides a valuable and efficient method for investigating the molecular underpinnings of aging and for evaluating interventions designed to counteract age-related cellular deterioration. researchgate.net

Advanced Research Methodologies and Experimental Models Utilizing Buthionine Sulfoximine

In Vitro Cellular Research Paradigms

In vitro models are fundamental to elucidating the direct cellular effects of GSH depletion by BSO. These paradigms allow for precise control over experimental conditions and high-throughput analysis of cellular responses.

BSO has been extensively applied across a wide array of cancer cell lines to study the role of GSH in tumor biology and to enhance the efficacy of chemotherapeutic agents. The depletion of GSH by BSO can sensitize cancer cells to treatments like cisplatin (B142131), carboplatin (B1684641), and radiation. spandidos-publications.comnih.gov For instance, studies have demonstrated BSO's ability to inhibit tumor cell growth, particularly at higher concentrations and with prolonged treatment. nih.govkjim.org In biliary tract cancer (BTC) cells, a sub-toxic concentration of BSO was shown to significantly enhance cisplatin-induced apoptosis and the antiproliferative effect of gemcitabine (B846). spandidos-publications.com This sensitization is often linked to the reduction of GSH levels and the downregulation of antiapoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1. spandidos-publications.com Research has also been conducted on murine L-1210 leukemia cells, human RPMI 8226 multiple myeloma cells, human stomach cancer (SNU-1), and ovarian cancer (OVCAR-3) cell lines. nih.govnih.gov Furthermore, BSO has been shown to decrease GSH levels and increase reactive oxygen species, leading to apoptosis in neuroblastomas and predisposing estrogen-independent breast cancer cells to estradiol-induced apoptosis. stemcell.com

Table 1: Application of Buthionine Sulfoximine (B86345) Across Various Cancer Cell Lines

Cell Line Cancer Type Key Findings with BSO Treatment Reference
SNU-1 Human Stomach Cancer Depletion of intracellular thiol concentration to 75.7-76.2%; enhanced cytotoxicity of cisplatin, carboplatin, and radiation. nih.gov
OVCAR-3 Human Ovarian Cancer Depletion of intracellular thiol concentration to 63.0-74.1%; enhanced cytotoxicity of cisplatin, carboplatin, and radiation. nih.gov
Biliary Tract Cancer (BTC) Cells Biliary Tract Cancer Significantly enhanced cisplatin-induced apoptosis and the antiproliferative effect of gemcitabine. spandidos-publications.com
L-1210 Murine Leukemia Studied for cytotoxicity and thiol depletion. nih.gov
RPMI 8226 Human Multiple Myeloma Investigated for cytotoxic effects of GSH synthesis inhibition. nih.gov
Neuroblastoma Cell Lines Neuroblastoma Decreased glutathione (B108866) levels and elevated reactive oxygen species production, leading to apoptosis. stemcell.com

Beyond cancer research, BSO is utilized in both primary cell cultures and various established cell lines to model conditions of oxidative stress. In rat primary cultured hepatocytes, BSO-induced GSH depletion is used to evaluate the toxicity of electrophilic reactive metabolites. jst.go.jp Studies on immortalized human meibomian gland epithelial cells (HMGECs) have used BSO to create an oxidative damage model, revealing that BSO reduces cell viability. arvojournals.org In heart-derived H9c2 cells, BSO-induced GSH depletion was found to cause apoptosis and necrosis through the activation of PKC-δ and subsequent generation of reactive oxygen species. nih.gov The NIH 3T3 fibroblast cell line has been used to explore the effects of BSO-induced oxidative stress on cellular metabolic activity. uark.edu

A variety of sophisticated assays are employed to quantify the cellular consequences of BSO treatment. sciencellonline.comnih.gov

Cell Viability: Cellular viability, a measure of the proportion of live, healthy cells, is often assessed using metabolic assays. sciencellonline.comcellsignal.com The MTT (methylthiazolyldiphenyl tetrazolium) assay is commonly used, where viable cells with active metabolism reduce the tetrazolium salt to a colored formazan (B1609692) product. arvojournals.org In one study, the MTT assay showed that 24-hour exposure to 50mM BSO reduced the viability of HMGECs to 73% relative to controls. arvojournals.org Similarly, the Cell Counting Kit-8 (CCK-8) is used to measure cell proliferation and viability. ijbs.com

Apoptosis: Apoptosis, or programmed cell death, is frequently measured using flow cytometry. ijbs.comresearchgate.net The Annexin V assay is a standard method where cells are stained with Annexin V, which binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane during early apoptosis, and a viability dye like Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells. spandidos-publications.comijbs.com For example, BSO was shown to enhance cisplatin-induced apoptosis in BTC cells, as measured by Annexin V assay and fluorescence-activated cell sorting (FACS) analysis. spandidos-publications.com The activation of key effector enzymes like caspase-3 is another hallmark of apoptosis that can be quantified to assess the impact of BSO. nih.gov

Proliferation: Cell proliferation assays measure the increase in cell number resulting from cell division. nih.govcellsignal.com These assays can directly measure DNA synthesis or use markers of cell division. sciencellonline.com Clonogenic assays, which assess the ability of a single cell to grow into a colony, are also used to determine the long-term survival and proliferative capacity of cells after treatment. ijbs.com

Table 2: Common Methodologies for Assessing Cellular Effects of BSO

Parameter Assessed Technique/Assay Principle Reference
Cell Viability MTT Assay Measures metabolic activity through the reduction of tetrazolium salts by viable cells. arvojournals.orgsciencellonline.com
Cell Counting Kit-8 (CCK-8) Measures cell viability and proliferation based on metabolic activity. ijbs.com
Apoptosis Annexin V/Propidium Iodide (PI) Staining Detects translocation of phosphatidylserine in early apoptotic cells and membrane integrity via flow cytometry. spandidos-publications.comijbs.com
Caspase-3 Activation Assay Measures the activity of a key executioner caspase in the apoptotic pathway. nih.gov

| Proliferation | Clonogenic Survival Assay | Assesses the ability of single cells to form colonies, indicating long-term reproductive integrity. | ijbs.com |

Non-invasive spectroscopic techniques are emerging as powerful tools to monitor real-time changes in cellular metabolism following BSO treatment. These methods rely on the intrinsic fluorescence (autofluorescence) of endogenous metabolic cofactors, primarily reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH) and flavin adenine dinucleotide (FAD). uark.edunih.gov

The optical redox ratio, typically calculated as the ratio of the fluorescence intensity of FAD to the sum of FAD and NADH (FAD / (NADH + FAD)), provides a label-free method to assess the metabolic state of cells. nih.govfrontiersin.org An increase in this ratio is often associated with a shift towards oxidative phosphorylation, while a decrease suggests a more glycolytic state. nih.gov Two-photon excited fluorescence (TPEF) microscopy is a key method used to quantify these autofluorescent molecules. uark.edu

Studies using NIH 3T3 fibroblasts have shown that BSO-induced oxidative stress leads to an increase in the optical redox ratio. uark.edu This suggests that the resulting GSH depletion impacts the activity of metabolic pathways like the citric acid cycle or the electron transport chain. uark.edu Furthermore, research has indicated that BSO can induce a concentration-dependent increase in the green autofluorescence intensity of skin cells, which is significantly associated with intracellular reactive oxygen species levels. biorxiv.org These spectroscopic approaches offer a sensitive means to monitor the metabolic perturbations caused by BSO in live cells over time. nih.gov

In Vivo Animal Models for Systemic Glutathione Depletion

To understand the systemic effects of GSH depletion, researchers have developed in vivo animal models using BSO. These models are invaluable for studying the role of GSH in organ function, toxicology, and disease progression in a whole-organism context.

Murine and rodent models are the most common systems for studying the systemic effects of BSO. A well-established method for achieving continuous and systemic GSH depletion is the administration of BSO in the drinking water of mice. jst.go.jpnih.govresearchgate.net In one such model, providing 20 mM BSO in drinking water for 14 days successfully depleted GSH levels in various organs without overt toxicity. jst.go.jpnih.govresearchgate.net This method has been shown to be effective in reducing GSH levels in the liver, kidney, brain, lung, heart, and skeletal muscle. jst.go.jpnih.govresearchgate.net

This continuous depletion model makes the animals more susceptible to chemicals that are metabolized to reactive electrophilic compounds. jst.go.jpnih.gov For example, BSO-treated mice show high susceptibility to the toxicity induced by acetaminophen (B1664979) (APAP). jst.go.jpnih.gov BSO administration has also been used in murine tumor models to deplete tumor GSH concentrations, thereby enhancing the efficacy of radiosensitizers. nih.gov Research in rabbits has also utilized BSO to investigate oxidative damage to DNA in various organs following GSH depletion. acs.org These models are crucial for preclinical studies aiming to modulate GSH for therapeutic benefit or to understand the protective roles of GSH against xenobiotic toxicity. acs.orgmdpi.com

Table 3: Glutathione (GSH) Depletion in Various Organs of Mice Treated with 20 mM BSO in Drinking Water

Organ GSH Depletion Level Key Observation Reference
Liver Reduced to 46.4% of control No significant toxicity observed at this BSO concentration. jst.go.jpresearchgate.net
Kidney Reduced to 16.7% of control Suggests a significant decrease in GSH conjugation activity. jst.go.jpresearchgate.net
Brain Significantly depleted Model used to study effects on short-term spatial memory. jst.go.jp
Lung Significantly depleted Part of a systemic depletion model. jst.go.jpnih.gov
Heart Significantly depleted Part of a systemic depletion model. jst.go.jpnih.gov
Skeletal Muscle Significantly depleted Can be depleted to 5%-10% of control levels. jst.go.jpresearchgate.net

Xenograft Models in Preclinical Oncology Research

Buthionine sulfoximine (BSO) is extensively utilized in preclinical oncology research, particularly within xenograft models, to investigate its potential as a chemosensitizing agent. These models, which involve the transplantation of human tumor cells or tissues into immunocompromised mice, provide an in vivo environment to study the effects of glutathione (GSH) depletion on tumor response to therapy. youtube.comyoutube.com

Research in multiple myeloma (MM) xenografts has demonstrated that BSO can synergistically enhance the efficacy of alkylating agents like melphalan (B128). nih.govmdpi.com In models using MM cell lines such as MM.1S, OPM-2, and KMS-12-PE, the combination of BSO and melphalan led to increased apoptosis, complete responses, and a significant extension of event-free survival compared to melphalan alone. nih.gov BSO effectively depletes intracellular GSH in the myeloma cells, thereby increasing their susceptibility to the DNA-damaging effects of melphalan. nih.gov

Similarly, in neuroblastoma and glioma xenograft models, BSO-mediated GSH depletion has been shown to enhance the activity of melphalan, including in intracranial tumor models. nih.gov Studies have also explored BSO's potential to radiosensitize tumors. In a multiple myeloma xenograft model, BSO was used to deplete GSH levels in combination with peptide receptor radionuclide therapy (PRRT) using ¹⁷⁷Lu-DOTATATE. The combination therapy resulted in reduced tumor growth compared to the radionuclide therapy alone, without increasing toxicity to the liver, kidney, or bone marrow. mdpi.com

These studies underscore the utility of xenograft models in validating the therapeutic concept of GSH depletion by BSO to overcome drug resistance and enhance the efficacy of conventional cancer therapies.

Table 1: Selected Research Findings of this compound in Xenograft Models

Tumor Type Model Combination Agent Key Findings Reference
Multiple Myeloma MM.1S, OPM-2, KMS-12-PE cell line xenografts Melphalan Increased apoptosis; Achieved complete responses; Doubled median event-free survival. nih.gov
Multiple Myeloma EJM cell line xenograft ¹⁷⁷Lu-DOTATATE Reduced tumor growth rate compared to ¹⁷⁷Lu-DOTATATE alone. mdpi.com
Human Glioma D-54 MG xenograft - Rate of BSO entry was 4 to 30 times higher in gliomas than in tumor-free cortex. nih.gov

Developmental Biology and Teratogenicity Studies

The role of glutathione in embryonic development has been investigated using this compound to induce a state of GSH deficiency. These studies are critical for understanding the mechanisms by which oxidative stress can lead to developmental abnormalities and teratogenesis.

In in vitro cultures of rat embryos, BSO exposure leads to a significant depletion of GSH in both the embryo and the yolk sac. nih.gov This depletion is associated with embryotoxicity, manifesting as impaired growth and development. At higher concentrations, BSO induces severe developmental defects, including swollen hindbrains and blebs in the forebrain, limb, and maxillary regions. nih.gov These effects are linked to prolonged activation of the activator protein-1 (AP-1) transcription factor, suggesting that AP-1 induction may serve as a biomarker for embryonic stress. nih.gov

In utero studies in rats have also been conducted to explore the interaction between BSO-induced GSH depletion and other teratogens, such as alcohol. nih.gov When pregnant rats are treated with BSO, GSH levels are depleted in both the mother and the fetus. This depletion potentiates the teratogenic effects of alcohol, leading to a more pronounced reduction in fetal body and brain weights. nih.gov Furthermore, research in mice has shown that GSH depletion by BSO during embryonic development can induce genomic rearrangements, specifically an increased frequency of DNA deletions. oup.com

Table 2: Summary of BSO-Induced Developmental Effects in Animal Models

Model System BSO Concentration/Administration Observed Teratogenic/Developmental Effects Associated Molecular Changes Reference
Rat Embryo Culture 1.0 mM Severely inhibited growth and development; swollen hindbrains; blebs in forebrain, limb, and maxillary regions. Prolonged AP-1 DNA binding activity; altered gene expression. nih.gov
Pregnant Sprague-Dawley Rats In utero administration Potentiated alcohol-induced prenatal growth retardation. Depletion of GSH in fetal liver and brain. nih.gov
Pregnant C57BL/6J Mice 2 mM and 20 mM in drinking water Significantly increased frequency of 70 kb DNA deletions in fetuses. Decreased concentrations of fetal GSH and cysteine. oup.com

Pharmacokinetic and Distribution Studies (e.g., Blood-Brain Barrier Permeability)

The therapeutic efficacy of this compound, particularly for central nervous system (CNS) malignancies, is influenced by its pharmacokinetic properties and its ability to cross the blood-brain barrier (BBB). Studies have characterized the absorption, distribution, metabolism, and excretion of BSO, with a specific focus on its brain penetration.

Pharmacokinetic analyses in mice have shown that intravenously administered BSO is eliminated rapidly from plasma in a biexponential manner. researchgate.net The initial phase has a half-life of approximately 4.9 minutes and accounts for the vast majority of the drug's exposure. researchgate.net Despite its rapid plasma clearance, BSO effectively depletes tissue glutathione levels, indicating rapid uptake into tissues. researchgate.net The oral bioavailability of BSO is very low based on plasma levels. researchgate.net In human patients, the pharmacokinetics of BSO are linear, and the compound exhibits stereoselective disposition, with the active S-isomer being eliminated more slowly than the inactive R-isomer.

A significant challenge for BSO's use in brain tumors is its poor transport across the BBB. nih.gov Research in mice has shown that only a slight decrease in brain GSH levels occurs after systemic BSO administration. nih.gov The rate of BSO entry into the brain appears to occur primarily through passive diffusion, although there may be a low-capacity carrier-mediated transport system that becomes saturated at higher doses. nih.gov The influx of BSO is significantly higher in xenografted human gliomas compared to normal brain tissue, likely due to the compromised integrity of the blood-tumor barrier. nih.gov

To enhance brain delivery, researchers have explored prodrug strategies, such as the use of BSO ethyl ester. This modification increases the brain levels of BSO and results in a more substantial decrease in brain GSH. nih.gov Co-administration with dimethylsulfoxide (DMSO) has also been shown to significantly increase BSO levels in the brain. nih.gov

Table 3: Pharmacokinetic Parameters of this compound

Species Parameter Value Notes Reference
Mouse Plasma Clearance 28.1 ml/min/kg Following intravenous administration. researchgate.net
Mouse Steady State Volume of Distribution 280 ml/kg Following intravenous administration. researchgate.net
Mouse Terminal Phase Half-life 36.7 min Following intravenous administration. researchgate.net
Human Renal Clearance (S-isomer) ~Glomerular Filtration Rate Accounts for 64% of total clearance. capes.gov.br
Human Half-life S-isomer has a longer half-life than the R-isomer. Stereoselective elimination. capes.gov.br

Biochemical Assays for Glutathione and Thiol Pool Quantification

The primary mechanism of action of this compound is the inhibition of γ-glutamylcysteine synthetase, leading to the depletion of cellular glutathione. mdpi.comoup.com Therefore, accurate quantification of glutathione and other thiols is fundamental to research involving BSO. Various biochemical assays are employed for this purpose.

A widely used method for quantifying GSH and its oxidized form (GSSG) is High-Performance Liquid Chromatography (HPLC) . nih.gov One common approach involves a pre-column derivatization step using o-phthalaldehyde (B127526) (OPA) to form a fluorescent adduct that can be detected with high sensitivity. nih.govmdpi.com Another HPLC-based method utilizes coulometric electrochemical detection, which provides high specificity and sensitivity for the measurement of thiols like GSH and cysteine in tissue homogenates. oup.com

Colorimetric and Spectrophotometric Assays are also frequently used. These methods are often available as commercial kits and provide a more high-throughput option for measuring total GSH levels. nih.gov One such method involves the derivatization of BSO with catechol, which is oxidized in situ to o-quinone. The reaction produces a colored intermediate that can be quantified using a UV-Vis spectrophotometer, overcoming the challenge of BSO's low molar absorptivity. mdpi.com

These assays are crucial for correlating the extent of GSH depletion with the observed biological effects of BSO, such as enhanced cytotoxicity of chemotherapeutic agents or the induction of apoptosis. nih.govnih.gov

Molecular Biology Techniques for Gene and Protein Expression Analysis

Investigating the molecular sequelae of this compound-induced glutathione depletion requires a range of molecular biology techniques to analyze changes in gene and protein expression and cellular signaling pathways.

Western Blotting is a standard technique used to detect and quantify specific proteins. In the context of BSO research, it has been employed to measure the expression and activation of key proteins involved in apoptosis. For example, studies have used Western blotting to show that BSO, in combination with melphalan, leads to an increased cleavage of caspase-9, caspase-3, and poly (ADP-ribose) polymerase (PARP), which are all hallmarks of the apoptotic cascade. nih.gov It has also been used to demonstrate the translocation of protein kinase C-delta (PKC-δ) from the cytosol to the membrane, a key step in BSO-induced apoptosis in cardiomyocytes. nih.gov

To study changes in gene expression at the transcriptional level, techniques such as quantitative Polymerase Chain Reaction (qPCR) are used. This allows for the measurement of mRNA levels of specific genes. For instance, research has shown that BSO treatment can reduce the mRNA levels of glutathione-S-transferase (GST), an enzyme involved in detoxification.

DNA Binding Assays , such as the electrophoretic mobility shift assay (EMSA), are used to study the activation of transcription factors. In developmental toxicity studies, EMSA has been crucial in demonstrating that embryotoxic concentrations of BSO lead to a prolonged increase in the DNA binding activity of the AP-1 transcription factor. nih.gov

Immunohistochemistry (IHC) is used to examine protein expression within the context of tissue architecture. For example, IHC can be used to assess the expression of markers like PD-L1 in tumor tissues from xenograft models to explore potential interactions with immune checkpoint pathways. mdpi.com

Analogs and Derivatives of Buthionine Sulfoximine in Research

Investigation of Isomeric Forms and Their Differential Inhibitory Efficacy

Buthionine sulfoximine (B86345) has two chiral centers, leading to four distinct stereoisomers. The inhibitory effect of BSO on γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH synthesis, is highly dependent on its stereochemistry. Early research distinguished between the L- and D-isomers, establishing that the L-form is the biologically active one. wikipedia.org

Further studies focusing on the chirality at the sulfur atom of the sulfoximine group revealed more layers of specificity. The L-buthionine-(S)-sulfoximine diastereomer is a potent, mechanism-based inhibitor of γ-GCS. wikipedia.org In contrast, the L-buthionine-(R)-sulfoximine isomer is a much weaker, competitive inhibitor of the enzyme. wikipedia.org The mixture of these diastereomers, L-buthionine-(S,R)-sulfoximine, is a powerful and specific inhibitor of γ-GCS. mdpi.comnih.gov The D-isomers of buthionine sulfoximine are considered ineffective at inhibiting the enzyme. researchgate.net This differential efficacy underscores the precise structural requirements of the enzyme's active site for binding and inhibition.

Isomer of this compoundType of InhibitionRelative Inhibitory Potency
L-buthionine-(S)-sulfoximine Mechanism-based, irreversibleHigh
L-buthionine-(R)-sulfoximine CompetitiveWeak
D-buthionine sulfoximine isomers Not applicableIneffective

This table summarizes the inhibitory characteristics of different BSO isomers based on available research.

Structure-Activity Relationship Studies with Higher Homologs

Structure-activity relationship studies have been conducted by synthesizing and testing higher homologs of BSO, where the length of the S-alkyl group is varied. These studies help to elucidate the optimal chemical structure for binding to and inhibiting γ-GCS.

Research has shown that homologs with longer alkyl chains, such as penthionine sulfoximine (a five-carbon chain), hexathionine sulfoximine (a six-carbon chain), and heptathionine sulfoximine (a seven-carbon chain), are also potent inhibitors of γ-GCS in vitro. researchgate.net These higher homologs have been shown to effectively deplete glutathione (B108866) levels when administered to mice. researchgate.net However, some of these higher homologs, particularly hexathionine and heptathionine sulfoximine, exhibit toxicity not seen with this compound. researchgate.net The data suggests that while the enzyme can accommodate S-alkyl groups longer than the n-butyl group of BSO, the four-carbon chain of buthionine represents a balance of high potency and lower toxicity.

Homolog of this compoundAlkyl Chain LengthIn Vitro Inhibitory Potency
This compound (BSO) 4 carbonsPotent
Penthionine sulfoximine 5 carbonsPotent
Hexathionine sulfoximine 6 carbonsPotent
Heptathionine sulfoximine 7 carbonsPotent

This table outlines the in vitro inhibitory potency of BSO and its higher homologs against γ-glutamylcysteine synthetase.

Novel Formulations for Enhanced Research Utility

To overcome certain limitations of BSO in experimental settings, such as its delivery and detection, researchers have developed novel formulations. These advanced delivery systems aim to improve the compound's utility by enhancing its stability, solubility, and cellular uptake.

One approach involves the use of nanocarriers. For instance, BSO has been encapsulated in folate-targeted polyurea (PURE) dendrimers. mdpi.com This nanoformulation is designed to improve the delivery of BSO to specific cells. Another strategy employs hollow gold nanoparticles (HAuNS) as a platform for BSO. researchgate.net In one study, L-BSO was bound to the surface of these nanoparticles, creating a novel nanomedicine for evaluation in cancer cell therapy. researchgate.net

Mesoporous silicon nanoparticles (MSN) have also been used to create multifunctional drug delivery systems. researchgate.net In one such system, BSO was co-loaded with other agents into MSNs, which were then modified to allow for controlled release in specific tumor environments. researchgate.net These innovative formulations are being explored to amplify the effects of BSO in research by ensuring it reaches its target more efficiently and to overcome analytical challenges, such as the difficulty of detecting BSO due to its absorption at a low wavelength. mdpi.comresearchgate.net

Emerging Research Avenues and Future Directions

Optimization of Buthionine Sulfoximine (B86345) Application in Preclinical Research

The optimization of BSO administration in preclinical models is critical for maximizing its therapeutic potential. Research has moved beyond simple single-dose administrations to explore various protocols aimed at achieving sustained and targeted glutathione (B108866) depletion.

Different strategies for BSO delivery have been investigated to enhance its antitumor efficacy when combined with chemotherapy. nih.gov For instance, in studies with the alkylating agent melphalan (B128), various BSO pretreatment protocols were explored in mice with KHT sarcomas. nih.gov A single dose of BSO was found to selectively enhance the antitumor efficacy of melphalan without increasing bone marrow toxicity. nih.gov However, administering BSO as multiple doses increased both antitumor efficacy and normal tissue toxicity. nih.gov A significant finding was that continuous administration of BSO in the drinking water led to a substantial increase in the antitumor efficacy of melphalan without a corresponding increase in bone marrow toxicity. nih.gov This suggests that the method of BSO delivery is a key determinant of its therapeutic index. The timing of BSO administration relative to other agents is also crucial. In mouse KHT sarcomas, tumor GSH reached its lowest point 12-16 hours after a single BSO dose, a time point that was subsequently used for administering chemotherapy to maximize its effect. nih.gov

These studies highlight the importance of pharmacokinetic and pharmacodynamic considerations in designing preclinical trials with BSO to achieve optimal therapeutic outcomes.

Table 1: Preclinical BSO Administration Protocols and Outcomes
BSO Administration ProtocolAnimal ModelCombination AgentKey OutcomeReference
Single 2.5 mmol/kg doseMouse KHT sarcomaMelphalan (MEL)1.4-fold increase in MEL antitumor efficacy; no increase in bone marrow toxicity. nih.gov
Multiple 2.5 mmol/kg doses (6 or 16 hr intervals)Mouse KHT sarcomaMelphalan (MEL)Increased both antitumor efficacy and normal tissue toxicity of MEL. nih.gov
Continuous 30 mM in drinking waterMouse KHT sarcomaMelphalan (MEL)~1.7-fold increase in MEL antitumor efficacy; no corresponding increase in bone marrow toxicity. nih.gov
Continuous 10 mM in drinking waterEJM multiple myeloma xenograft mouse177Lu-DOTATATEReduced tumor growth and metabolic activity without additional toxicity. mdpi.com
Continuous 20 mM in drinking water for 14 daysMouseAcetaminophen (B1664979) (APAP)Established a model of continuous GSH depletion; increased susceptibility to APAP toxicity. nih.gov

Exploration of Synergistic Effects with Novel Therapeutic Modalities

A primary focus of current BSO research is its ability to act as a sensitizer molecule, enhancing the efficacy of various anticancer treatments. tandfonline.com By depleting GSH, BSO compromises a key cellular defense mechanism against oxidative stress and detoxification, thereby lowering the threshold for cytotoxicity of other agents. tandfonline.comnih.gov

Preclinical studies have demonstrated the synergistic potential of BSO with a wide array of therapeutic modalities:

Chemotherapy: BSO has been shown to enhance the cytotoxicity of numerous chemotherapeutic drugs. It displays synergistic effects with alkylating agents like melphalan in neuroblastoma and multiple myeloma models. nih.govmerckmillipore.com Combination with doxorubicin (B1662922) decreased IC50 values in melanoma, sarcoma, and endothelial cell lines. tandfonline.com Similarly, BSO pre-treatment significantly enhanced the effects of both doxorubicin and cyclophosphamide in Burkitt lymphoma cells. nih.govrug.nl It also markedly enhances the cytotoxicity of cisplatin (B142131) and carboplatin (B1684641) in stomach and ovarian cancer cell lines. nih.gov

Reactive Oxygen Species (ROS)-Generating Agents: The combination of BSO with agents that generate ROS, such as arsenic trioxide (As2O3), has proven effective. nih.gov This combination blocked hydrogen peroxide-scavenging systems, leading to enhanced growth inhibition in a wide range of cancer cell lines. nih.gov

Radiotherapy and Radiopharmaceuticals: BSO can act as a radiosensitizer. It has been shown to increase the cytotoxicity of radiation in ovarian and stomach cancer cell lines. nih.gov In a more novel approach, BSO was combined with peptide receptor radionuclide therapy (PRRT) using 177Lu-DOTATATE in a xenograft mouse model. mdpi.com The combination resulted in reduced tumor growth and metabolic activity, demonstrating that targeting the antioxidant defense system can increase the efficacy of 177Lu-DOTATATE without causing additional toxicity. mdpi.com

Photodynamic Therapy (PDT): The synergistic effect of BSO has been investigated in chlorin e6 (Ce6)-based PDT. nih.gov In HCT116 cancer cells, which have a high intrinsic level of GSH, BSO treatment significantly depleted GSH and showed a synergistic effect on ROS production and cytotoxicity when combined with Ce6-PDT. nih.gov

Targeting Other Antioxidant Systems: Research is exploring the dual targeting of the glutathione and thioredoxin antioxidant systems. acs.org In pancreatic cancer cells, combining BSO with auranofin, a thioredoxin reductase inhibitor, resulted in a significant reduction in cell viability and clonogenic growth. acs.org

Table 2: Synergistic Effects of Buthionine Sulfoximine with Novel Therapeutic Modalities
Therapeutic ModalityCombination Agent(s)Cancer ModelObserved Synergistic EffectReference
ROS-Generating AgentArsenic Trioxide (As2O3)Prostate, breast, lung, colon, cervix, bladder, kidney cancer cell linesEnhanced in vitro growth inhibition; blocked H2O2-scavenging systems. nih.gov
Peptide Receptor Radionuclide Therapy177Lu-DOTATATEMultiple myeloma xenograft modelReduced tumor growth and metabolic activity. mdpi.com
ChemotherapyDoxorubicin (DOX)Murine melanoma (B16/F10), murine sarcoma (S180), murine endothelial (SVEC4–10) cell linesDecreased IC50 values; inhibited cell migration and clonogenicity. tandfonline.com
ChemotherapyMelphalan (L-PAM)Neuroblastoma and Multiple Myeloma cell linesSynergistic cytotoxicity, even in L-PAM-resistant lines; increased DNA damage and apoptosis. nih.govmerckmillipore.com
ChemotherapyDoxorubicin, CyclophosphamideBurkitt lymphoma cellsSignificantly enhanced cytotoxic effect of both drugs. nih.gov
Photodynamic TherapyChlorin e6 (Ce6)HCT116 cancer cellsSynergistic ROS production and enhanced anticancer effect. nih.gov
Thioredoxin Reductase InhibitionAuranofinPrimary pancreatic cancer cellsPotentiation of auranofin cytotoxicity; significant reduction in clonogenicity. acs.org

Refinement of Animal Models for Specific Disease States

The development and refinement of animal models are crucial for accurately studying the in vivo effects of BSO and for translating preclinical findings. Researchers are utilizing various models to investigate BSO's efficacy and mechanisms in specific disease contexts.

One approach involves establishing animal models with continuous and stable GSH depletion to better mimic a sustained therapeutic intervention. Administering BSO in the drinking water of mice has been shown to be an effective method for creating a model of continuous GSH depletion in various organs without overt toxicity. nih.govresearchgate.net This model has been used to demonstrate increased susceptibility to chemicals metabolized into reactive electrophiles, confirming the functional consequence of GSH depletion. nih.gov

Genetically engineered mouse models are also providing new insights. The GCLM-/- mouse, which has a 70-90% reduction in GSH levels, serves as a chronic model of GSH deficiency. aginganddisease.org Studies with these mice can help elucidate the long-term consequences of lifelong GSH depletion on various physiological functions, which is difficult to achieve with pharmacological inhibition alone. aginganddisease.org Conversely, new models are being developed that express a bifunctional glutathione-synthesizing enzyme (GshF), which can protect cells from GSH depletion, allowing for the study of the limiting role of GSH in physiology and disease under controlled genetic conditions. nih.gov

For specific diseases, xenograft and patient-derived xenograft (PDX) models are indispensable. For example, the efficacy of BSO in combination with melphalan has been demonstrated in human multiple myeloma xenografts in mice. merckmillipore.com Orthotopic models, such as one for prostate cancer metastasis, have been used to show the effectiveness of combining BSO with arsenic trioxide. nih.gov The wobbler mouse is utilized as a model for amyotrophic lateral sclerosis (ALS) to study the causes and consequences of decreased glutathione levels in the central nervous system. mdpi.com

Table 3: Animal Models in this compound Research
Animal ModelMethod of GSH Depletion/StudyDisease/State StudiedKey Application/FindingReference
Mouse (generic)BSO in drinking water (20 mM)Continuous GSH Depletion ModelAchieves sustained GSH depletion in multiple organs without toxicity; useful for studying susceptibility to toxins. nih.gov
Mouse KHT sarcomaSingle or multiple BSO injections; BSO in drinking waterCancer ChemotherapyOptimizing BSO delivery to enhance melphalan efficacy while minimizing toxicity. nih.gov
Wobbler MouseSpontaneous mutation (VPS54 gene) leading to GSH defectsAmyotrophic Lateral Sclerosis (ALS)Investigating the mechanisms of GSH depletion in motor neuron disease. mdpi.com
GCLM-/- MouseGenetic knockout of glutamate-cysteine ligase modifier subunitChronic GSH DeficiencyStudying long-term effects of systemic GSH deficiency on lifespan and healthspan. aginganddisease.org
Human MM Xenograft MouseSystemic BSO administrationMultiple MyelomaDemonstrated that BSO depletes tumor GSH in vivo and increases apoptosis with L-PAM, leading to complete responses. merckmillipore.com
Orthotopic Prostate Cancer Metastasis ModelSystemic BSO administrationProstate CancerDemonstrated the in vivo effectiveness of BSO plus arsenic trioxide combination therapy. nih.gov

Deeper Investigation of this compound's Cellular Impact Beyond Glutathione Depletion

A major consequence of GSH depletion is an unbalanced intracellular redox environment, leading to an overproduction of reactive oxygen species (ROS). nih.gov This increased oxidative stress is a critical factor in triggering apoptosis, particularly in certain cancer cells. For instance, in MYCN-amplified neuroblastoma cells, GSH loss induced by BSO leads to ROS overproduction and triggers programmed cell death. nih.gov

The cellular response to BSO-induced oxidative stress involves the modulation of other antioxidant systems. In some neuroblastoma cells, BSO susceptibility was linked to a stimulation of total superoxide (B77818) dismutase (SOD) activity, while the levels and activity of catalase remained unchanged. nih.gov This imbalance in antioxidant enzyme activity can exacerbate the cytotoxic effects of ROS. However, in other contexts, combining BSO with drugs like doxorubicin led to increased catalase and SOD activities, suggesting a complex, context-dependent cellular response. tandfonline.com

Beyond general oxidative stress, BSO-induced GSH depletion can activate specific signaling pathways. In neuroblastoma, BSO-induced cell death was shown to be dependent on ROS formation and the activation of protein kinase C-delta (PKC-δ), representing a novel apoptotic pathway independent of p53, bcl-2, and bax levels. nih.gov Furthermore, chronic GSH depletion in animal models has been shown to alter the expression of specific neurochemicals. In a mouse model of chronic GSH depletion, levels of vasoactive intestinal peptide (VIP) and NADPH diaphorase activity were decreased in the enteric nervous system, suggesting that GSH levels can regulate the expression of inhibitory nerve cell products. nih.gov BSO-induced oxidative stress has also been postulated to lead to genomic rearrangements, such as DNA deletions, in mouse fetuses. core.ac.uk

Table 4: Cellular Impacts of this compound Beyond Direct Glutathione Depletion
Cellular ImpactMechanism/ObservationCell/Animal ModelPotential ConsequenceReference
Increased Reactive Oxygen Species (ROS) ProductionImbalance between ROS generation and scavenging due to lack of GSH.MYCN-amplified neuroblastoma cellsInduction of apoptosis. nih.gov
Modulation of Antioxidant EnzymesStimulation of total superoxide dismutase (SOD) activity with no change in catalase.SK-N-BE-2C neuroblastoma cellsExacerbation of oxidative stress, contributing to cell death. nih.gov
Activation of Signaling PathwaysActivation of protein kinase C-delta (PKC-δ) downstream of ROS formation.MYCN-amplified neuroblastoma cellsActivation of a p53-independent apoptotic pathway. nih.gov
Alteration of Neurochemical ExpressionChronic GSH depletion led to decreased VIP and NADPH diaphorase activity.Mouse enteric nervous systemRegulation of enteric inhibitory nerve cell products. nih.gov
Induction of Genomic InstabilityBSO-induced oxidative stress was associated with an increased frequency of DNA deletions.Mouse fetusesPotential for genomic rearrangements. core.ac.uk

Q & A

Q. What is the biochemical mechanism by which BSO inhibits glutathione (GSH) synthesis, and how does this affect experimental outcomes?

BSO specifically inhibits γ-glutamylcysteine synthetase (γ-GCS), the rate-limiting enzyme in GSH biosynthesis, by mimicking the transition state of the enzyme-substrate complex. This irreversible inhibition reduces intracellular GSH levels, amplifying oxidative stress and sensitizing cells to redox-dependent therapies. Methodologically, confirm enzyme inhibition using HPLC-based assays to measure GSH depletion in cell lysates or tissues .

Q. What are the standard protocols for quantifying GSH depletion in vitro and in vivo after BSO treatment?

  • In vitro: Treat cells with 0.1–1.0 mM BSO for 24–72 hours. Measure total GSH using enzymatic recycling assays (e.g., DTNB/GR system) or LC-MS for oxidized (GSSG) and reduced (GSH) forms. Normalize to protein content via Bradford assay .
  • In vivo: Administer BSO intravenously (e.g., 300–600 mg/kg/day in mice) via continuous infusion. Collect tumor biopsies and peripheral blood mononuclear cells (PBMCs) at timed intervals. Use tumor GSH levels <10% of baseline as a biochemical endpoint .

Q. How do researchers select between L-BSO and DL-BSO enantiomers, and what are the implications for experimental design?

L-BSO (active enantiomer) is preferred for studies requiring potent γ-GCS inhibition, while DL-BSO (racemic mixture) may be used for cost-effective screening. Validate enantiomer purity via chiral HPLC and confirm activity using dose-response assays in target cell lines (e.g., neuroblastoma, ovarian cancer) .

Advanced Research Questions

Q. How does BSO enhance the cytotoxicity of alkylating agents like melphalan in drug-resistant cancers?

BSO depletes GSH, which typically detoxifies melphalan via conjugation. Preclinical models show that GSH levels <20% of baseline restore melphalan sensitivity in resistant neuroblastoma and ovarian cancer cells. Use sequential dosing: administer BSO (13 g/m² in humans) for 48–72 hours before melphalan (15 mg/m²) to maximize synergy. Monitor myelosuppression in clinical trials .

Q. What challenges arise in achieving tumor-specific GSH depletion with BSO while sparing normal tissues?

Tumor cells often exhibit elevated γ-GCS activity, making them more susceptible to BSO. However, normal tissues (e.g., liver, kidney) may experience off-target GSH loss. Mitigate toxicity by co-administering antioxidants like ascorbate (1–5 mM in vitro) or adjusting infusion schedules to allow GSH recovery in healthy cells .

Q. How does BSO alter eicosanoid metabolism in macrophages, and what are the implications for inflammatory models?

In GSH-depleted macrophages, BSO shifts arachidonic acid metabolism from prostaglandin E₂ (PGE₂) and leukotriene C₄ (LTC₄) to prostacyclin (PGI₂) and 12-HHT. Quantify metabolites via HPLC or ELISA. This redox-dependent modulation impacts studies on inflammation and cancer immunology .

Q. What pharmacokinetic factors influence BSO dosing in clinical trials?

BSO exhibits dose-linear pharmacokinetics with a harmonic mean half-life of 1.4–1.9 hours (R- vs. S-enantiomer). Continuous infusion (e.g., 0.75 g/m²/hour for 72 hours) maintains plasma concentrations >50 µM, required for sustained GSH depletion. Monitor PBMC GSH levels as a surrogate for tumor response .

Q. Can BSO synergize with antioxidants to mitigate oxidative damage in normal cells without compromising efficacy?

Paradoxically, ascorbate (vitamin C) spares GSH in normal tissues by directly scavenging ROS, while BSO maintains GSH depletion in tumors. In newborn rat models, co-administration of ascorbate (500 mg/kg) reduced mortality from BSO-induced GSH loss, suggesting a protective role in normal cells .

Methodological Considerations

  • GSH Measurement : Use fluorometric assays (e.g., monochlorobimane) for real-time tracking in live cells.
  • Combination Therapies : Optimize BSO timing relative to other agents (e.g., 24-hour pre-treatment before cisplatin).
  • Animal Models : Prioritize xenografts with confirmed GSH overexpression (e.g., HT1080/DR4) to model resistance .

Contradictions and Limitations

  • While BSO enhances melphalan efficacy, its myelosuppressive effects necessitate dose adjustments in clinical settings .
  • In hepatocytes, BSO may induce γ-glutamyltransferase, complicating liver toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Buthionine sulfoximine
Reactant of Route 2
Buthionine sulfoximine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.